molecular formula C14H11ClFNO B7479421 N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide

Cat. No. B7479421
M. Wt: 263.69 g/mol
InChI Key: WCHQWAVDIVNTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide, commonly known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.7 g/mol.

Scientific Research Applications

CFA has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. One of the major applications of CFA is in the study of pain and inflammation. CFA is commonly used to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA has also been used in the study of neuropathic pain and the development of new analgesic drugs.

Mechanism of Action

CFA induces inflammation by activating the immune system and promoting the release of inflammatory mediators such as cytokines and prostaglandins. CFA is known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the detection of noxious stimuli such as heat and pain. The activation of TRPV1 leads to the release of neuropeptides such as substance P, which contribute to the development of pain and inflammation.
Biochemical and physiological effects:
CFA has been shown to induce a range of biochemical and physiological effects in animal models. These effects include the activation of inflammatory pathways, the release of cytokines and prostaglandins, and the development of pain and inflammation. CFA has also been shown to cause changes in the expression of genes involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFA is its ability to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA is also relatively easy to synthesize and can be obtained in high purity. However, CFA has some limitations for lab experiments. For example, CFA-induced inflammation may not accurately replicate the mechanisms of inflammation in humans. Additionally, CFA has a short half-life and may require frequent administration to maintain inflammation.

Future Directions

There are several future directions for the use of CFA in scientific research. One area of interest is the development of new analgesic drugs that target the TRPV1 channel. CFA may also be used to study the mechanisms of chronic pain and the development of chronic pain conditions. Additionally, CFA may be used in the development of new anti-inflammatory drugs and the study of immune system function.
Conclusion:
In conclusion, CFA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFA is commonly used to induce inflammation in animal models, which allows researchers to study the mechanisms of pain and inflammation. CFA has also been used in the study of neuropathic pain and the development of new analgesic drugs. While CFA has some limitations for lab experiments, it has several advantages and holds promise for future research directions.

Synthesis Methods

CFA can be synthesized by reacting 2-chloroaniline with 2-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The final product is obtained by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-11-6-2-4-8-13(11)17-14(18)9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHQWAVDIVNTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide

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